Cas no 2171805-48-2 (7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid)

7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
- EN300-1267548
- 2171805-48-2
-
- Inchi: 1S/C13H13BrN2O2/c1-7(2)5-11-15-10-6-8(14)3-4-9(10)12(16-11)13(17)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)
- InChI Key: BZPOFMZLYSKOJP-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C(=O)O)=NC(CC(C)C)=NC=2C=1
Computed Properties
- Exact Mass: 308.01604g/mol
- Monoisotopic Mass: 308.01604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 63.1Ų
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267548-2.5g |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 2.5g |
$2464.0 | 2023-06-08 | ||
Enamine | EN300-1267548-250mg |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 250mg |
$1156.0 | 2023-10-02 | ||
Enamine | EN300-1267548-50mg |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 50mg |
$1056.0 | 2023-10-02 | ||
Enamine | EN300-1267548-5000mg |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 5000mg |
$3645.0 | 2023-10-02 | ||
Enamine | EN300-1267548-0.05g |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 0.05g |
$1056.0 | 2023-06-08 | ||
Enamine | EN300-1267548-0.5g |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 0.5g |
$1207.0 | 2023-06-08 | ||
Enamine | EN300-1267548-5.0g |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 5g |
$3645.0 | 2023-06-08 | ||
Enamine | EN300-1267548-1.0g |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 1g |
$1256.0 | 2023-06-08 | ||
Enamine | EN300-1267548-2500mg |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 2500mg |
$2464.0 | 2023-10-02 | ||
Enamine | EN300-1267548-0.1g |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid |
2171805-48-2 | 0.1g |
$1106.0 | 2023-06-08 |
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
Additional information on 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
Introduction to 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid (CAS No. 2171805-48-2)
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2171805-48-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a heterocyclic aromatic structure that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.
The molecular structure of 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid features a bromine substituent at the 7-position and an isobutyl group at the 2-position of the quinazoline core, coupled with a carboxylic acid functional group at the 4-position. This specific arrangement of substituents imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
In recent years, quinazoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The presence of the bromine atom in 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid enhances its reactivity, allowing for further functionalization and derivatization to explore new pharmacological profiles. This reactivity has made it a popular intermediate in synthetic chemistry and a key building block for designing novel therapeutic agents.
One of the most compelling aspects of 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid is its role in the development of targeted therapies. The quinazoline scaffold is known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. Researchers have leveraged this property to develop compounds that selectively inhibit aberrant signaling pathways associated with diseases such as cancer. For instance, studies have shown that quinazoline derivatives can modulate the activity of tyrosine kinases, which are often overactive in cancer cells.
Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in optimizing quinazoline derivatives for therapeutic use. The substitution pattern in 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid, particularly the bromine and isobutyl groups, plays a crucial role in determining its binding affinity and selectivity towards biological targets. By systematically modifying these substituents, chemists can fine-tune the pharmacological properties of the compound to enhance its efficacy and minimize potential side effects.
The carboxylic acid group in 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid also offers opportunities for further chemical manipulation. This functional group can be used to form esters, amides, or other derivatives that may improve solubility, bioavailability, or metabolic stability. Such modifications are essential for translating promising laboratory compounds into viable drug candidates.
In clinical research, 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid has been investigated as a potential lead compound for treating various diseases. Preclinical studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting key signaling pathways. Additionally, its antimicrobial properties have been explored in efforts to develop new antibiotics against resistant bacterial strains. These findings underscore the compound's versatility and its potential as a foundation for future drug development.
The synthesis of 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have been particularly useful in constructing the complex quinazoline core.
The growing interest in 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid has spurred collaborations between academic researchers and pharmaceutical companies aiming to develop novel therapeutics. These partnerships facilitate rapid translation of laboratory findings into clinical trials, bringing new treatments closer to patients who need them. The compound's unique structural features make it an attractive candidate for further exploration in drug discovery programs focused on addressing unmet medical needs.
As research continues to uncover new biological activities and mechanisms of action associated with quinazoline derivatives, compounds like 7-bromo-2-(2-methylpropyl)quinazolina carboxylic acid will remain at the forefront of medicinal chemistry innovation. Their potential applications span across multiple therapeutic areas, making them invaluable tools for scientists seeking to develop next-generation pharmaceuticals.
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